DNA-PK-IN-12: A Deep Dive into its Mechanism of Action
DNA-PK-IN-12: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of DNA-PK-IN-12, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of this kinase is a promising strategy in oncology, particularly in combination with DNA-damaging agents like radiotherapy and chemotherapy. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
DNA-PK-IN-12, also identified as compound 31t, is an orally active and highly potent inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[1][2] Its fundamental mechanism of action is the competitive inhibition of the ATP-binding site of DNA-PKcs, thereby preventing the phosphorylation of downstream substrates essential for the NHEJ repair pathway. By disrupting this critical DNA repair process, DNA-PK-IN-12 sensitizes cancer cells to the cytotoxic effects of endogenous and exogenous DNA damage, leading to enhanced tumor cell death.
The inhibition of DNA-PK by DNA-PK-IN-12 results in the accumulation of unrepaired DSBs. This, in turn, can trigger cell cycle arrest and apoptosis. Preclinical studies have demonstrated that this targeted inhibition can act synergistically with DNA-damaging therapies to suppress tumor growth.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for DNA-PK-IN-12 (compound 31t) from in vitro and cellular assays.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (DNA-PK) | 0.1 nM | Biochemical Kinase Assay | [1][2] |
| IC₅₀ (Hct116 cell growth) | 33.28 µM | Cellular Proliferation Assay | [1][2] |
| IC₅₀ (Hct116 colony formation) | 33.28 µM | Clonogenic Survival Assay | [1][2] |
| Caption: In vitro and cellular inhibitory activity of DNA-PK-IN-12. |
| Kinase | % Inhibition @ 1 µM | Selectivity vs. DNA-PK | Reference |
| PI3Kα | <10% | >10,000-fold | [3] |
| PI3Kβ | <10% | >10,000-fold | [3] |
| PI3Kδ | <10% | >10,000-fold | [3] |
| PI3Kγ | <10% | >10,000-fold | [3] |
| mTOR | <10% | >10,000-fold | [3] |
| ATM | <10% | >10,000-fold | [3] |
| ATR | <10% | >10,000-fold | [3] |
| Caption: Kinase selectivity profile of DNA-PK-IN-12. The data highlights its high selectivity for DNA-PK over other related kinases in the PI3K-like kinase (PIKK) family.[3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core signaling pathway affected by DNA-PK-IN-12 and a logical workflow of its proposed antitumor activity.
Caption: The Non-Homologous End Joining (NHEJ) Pathway and the inhibitory action of DNA-PK-IN-12.
Caption: Logical workflow of the antitumor activity of DNA-PK-IN-12 in combination with DNA-damaging agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures described in the primary literature for the evaluation of DNA-PK inhibitors.
DNA-PK Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of DNA-PK-IN-12 against the DNA-PK enzyme.
Methodology:
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A radiometric kinase assay is performed in a 96-well plate format.
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The reaction mixture contains purified human DNA-PK enzyme, a biotinylated peptide substrate, and [γ-³³P]ATP in a kinase assay buffer.
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DNA-PK-IN-12 is serially diluted in DMSO and added to the reaction mixture at various concentrations.
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The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
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The reaction is stopped by the addition of a stop solution containing EDTA.
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The biotinylated peptide substrate is captured on a streptavidin-coated plate.
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The amount of incorporated ³³P is quantified using a scintillation counter.
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IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the effect of DNA-PK-IN-12 on the growth of cancer cell lines.
Methodology:
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Cancer cells (e.g., Hct116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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The cells are treated with serial dilutions of DNA-PK-IN-12 or vehicle control (DMSO).
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The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
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Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
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Luminescence is measured using a plate reader.
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IC₅₀ values are determined from the dose-response curves.
Clonogenic Survival Assay
Objective: To evaluate the ability of DNA-PK-IN-12 to sensitize cancer cells to radiation.
Methodology:
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A single-cell suspension of cancer cells is prepared and seeded into 6-well plates at various densities.
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The cells are allowed to attach for several hours before being treated with a fixed concentration of DNA-PK-IN-12 or vehicle control.
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Immediately after treatment, the cells are irradiated with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
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The cells are then incubated for a period of 10-14 days to allow for colony formation.
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Colonies are fixed with methanol and stained with crystal violet.
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Colonies containing at least 50 cells are counted.
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The surviving fraction at each radiation dose is calculated and dose-enhancement factors are determined.
In Vivo Tumor Xenograft Studies
Objective: To assess the antitumor efficacy of DNA-PK-IN-12 alone and in combination with radiotherapy in a preclinical animal model.
Methodology:
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Human tumor cells (e.g., H460, BT474, or A549) are subcutaneously implanted into the flank of immunodeficient mice.[3][4]
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When tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle, DNA-PK-IN-12 alone, radiotherapy alone, DNA-PK-IN-12 plus radiotherapy).[3][4]
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DNA-PK-IN-12 is administered orally at a specified dose and schedule.
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For combination therapy, radiotherapy is delivered to the tumor site.
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Tumor volume and body weight are measured regularly throughout the study.
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At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for DNA damage markers like γH2AX).
Caption: Experimental workflow for in vivo tumor xenograft studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, Optimization, and Evaluation of Potent and Selective DNA-PK Inhibitors in Combination with Chemotherapy or Radiotherapy for the Treatment of Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
